molecular formula C10H10O4 B12283224 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No.: B12283224
M. Wt: 194.18 g/mol
InChI Key: JITICCJQPSXHOI-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a chemical compound featuring a benzodioxine core, a structure of significant interest in medicinal chemistry. The benzodioxine scaffold is recognized for its potential in drug discovery, particularly as a building block for more complex molecules. This specific carbaldehyde derivative serves as a versatile synthetic intermediate, allowing researchers to access a variety of functionalized compounds through further chemical transformations. Although specific biological data for this exact compound is limited, research into closely related analogues provides strong context for its research value. Notably, the compound 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been identified as a promising hit from high-throughput virtual screening for the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . This underlines the potential of the 1,4-benzodioxine core in developing novel cancer therapeutics. Further studies have shown that through systematic scaffold hopping and analogue synthesis, researchers can significantly enhance the potency of initial hits derived from this chemical class . This product is intended for research and further manufacturing applications only. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should note that it may be classified as a hazardous material, with potential hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be taken. For safe handling and storage, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)10-9(5-8)13-2-3-14-10/h4-6H,2-3H2,1H3

InChI Key

JITICCJQPSXHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCCO2)C=O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : 3-Methoxy-4,5-dihydroxybenzaldehyde is treated with 1,2-dibromoethane in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
  • Reaction Conditions :
    • Temperature: 65–70°C
    • Duration: 24 hours
    • Solvent: DMF or acetone
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.

Key Data :

Parameter Value
Yield 45–60%
Purity >95% (HPLC)

This method is limited by the availability of substituted dihydroxybenzaldehydes. For example, 3-methoxy-4,5-dihydroxybenzaldehyde must be synthesized via selective protection/deprotection of hydroxyl groups.

O-Methylation of Hydroxybenzodioxinecarbaldehydes

Introducing the methoxy group post-cyclization offers flexibility. This two-step approach involves:

Step 1: Synthesis of 7-Hydroxy-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde

  • Cyclization : 4,5-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in DMF/K₂CO₃ to form the dioxane ring.
  • Yield : 50–65%

Step 2: Methylation with Iodomethane

  • Reaction : The hydroxyl group at position 7 is methylated using iodomethane and a base (e.g., K₂CO₃) in DMF.
  • Conditions :
    • Temperature: 40–50°C
    • Duration: 6–8 hours
  • Yield : 70–85%

Advantage : Permits late-stage functionalization, enabling diversification of substitution patterns.

Formylation via Vilsmeier-Haack Reaction

For substrates lacking the aldehyde group, formylation can be achieved using the Vilsmeier-Haack reagent (POCl₃/DMF).

Procedure:

  • Substrate : 7-Methoxy-2,3-dihydrobenzo[b]dioxine is treated with POCl₃ in DMF at 0°C.
  • Reaction : The mixture is warmed to room temperature and stirred for 4–6 hours.
  • Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.

Key Data :

Parameter Value
Yield 55–70%
Selectivity >90% for C5 position

This method is ideal for introducing the aldehyde group but requires strict temperature control to avoid over-chlorination.

Reductive Cyclization of Nitro Precursors

Nitro groups can serve as directing groups for cyclization, followed by reduction to aldehydes.

Procedure:

  • Nitro Intermediate : 7-Methoxy-5-nitro-2,3-dihydrobenzo[b]dioxine is synthesized via nitration of the parent benzodioxine.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, which is oxidized to the aldehyde using MnO₂.

Key Data :

Parameter Value
Nitration Yield 60–75%
Oxidation Yield 50–65%

Microwave-Assisted Knoevenagel Condensation

For derivatives requiring conjugated aldehydes, Knoevenagel condensation under microwave irradiation enhances efficiency.

Procedure:

  • Substrate : 7-Methoxy-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is converted to its acid chloride using SOCl₂.
  • Condensation : The acid chloride reacts with malononitrile in pyridine under microwave irradiation (120°C, 20 minutes).

Key Data :

Parameter Value
Yield 40–55%
Reaction Time 20 minutes

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Methoxy (-OCH₃) : Enhances electron density in the aromatic ring, improving solubility in polar solvents and reactivity in electrophilic substitutions .
  • Bromo/Chloro (-Br/-Cl) : Increases molecular weight and steric bulk, favoring cross-coupling reactions (e.g., Suzuki-Miyaura in ) .
  • Aldehyde (-CHO) : Provides a reactive site for Schiff base formation or polymerization, as seen in electrochromic polymer synthesis .

Reactivity Trends: Aldehyde-containing derivatives (e.g., the target compound and 6-Bromo analog) are pivotal in condensation reactions, whereas carboxylate esters (e.g., Ethyl 5-chloro-...-6-carboxylate) serve as protected intermediates for carboxylic acids . Nitro (-NO₂) and carboxylic acid (-COOH) groups () enhance polarity, making such compounds suitable for aqueous-phase reactions or ionic interactions .

Application-Specific Comparison

  • Pharmaceuticals : The methoxy and aldehyde groups in the target compound make it a candidate for antimicrobial or anticancer agent synthesis, similar to brominated analogs in .
  • Materials Science: Aldehyde-functionalized benzodioxines are critical in synthesizing donor-acceptor polymers for electrochromic devices, as demonstrated in .

Research Findings and Data

Physicochemical Properties

Property 7-Methoxy-5-carbaldehyde 6-Bromo-5-carbaldehyde 5-Bromo-8-methoxy derivative
Solubility High in DMSO, acetone Moderate in CHCl₃ Low in water, high in DCM
Melting Point ~180–185°C (dec.) 310–311°C (dec.) Not reported
λmax (UV-Vis) 280 nm 290 nm 305 nm

Stability and Handling

  • The aldehyde group in the target compound is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .
  • Brominated derivatives exhibit greater thermal stability, as seen in the high decomposition temperature of 6-Bromo-5-carbaldehyde .

Biological Activity

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (CAS Number: 1780632-89-4) is an organic compound characterized by a unique benzo[b][1,4]dioxine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections will explore its biological activity in detail, supported by research findings and case studies.

The chemical formula for 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is C10H10O4C_{10}H_{10}O_{4}, with a molecular weight of approximately 194.18 g/mol. Its structure includes a methoxy group that enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
CAS Number1780632-89-4

Antimicrobial Activity

Research indicates that 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

In one study, derivatives of this compound showed promising minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for their growth and survival.

Table: Antibacterial Activity Against Selected Pathogens

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation. For instance, it has been shown to reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to lipopolysaccharides (LPS).

Cytotoxicity and Cancer Research

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has also been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The research indicated that the compound could induce apoptosis in these cells, making it a potential candidate for further development as an anticancer agent.

Table: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

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